2-[[4-(5-Chloro-2-cyclopentyloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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Overview
Description
2-[[4-(5-chloro-2-cyclopentyloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is an aromatic ether.
Scientific Research Applications
Molecular Structure Studies
- Crystallography and Molecular Conformation : Research into similar compounds shows a focus on crystallography and molecular structure. For example, a study on 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, another complex triazine, reveals insights into its crystal structure and molecular conformation (Dolzhenko et al., 2011).
Synthesis and Reactivity
- Synthetic Pathways and Reactions : Studies on compounds like 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine focus on their synthetic pathways, highlighting the methods and conditions for their production (Shi Xian-feng, 2011). These insights are valuable for the development of similar compounds.
Medicinal Chemistry
- Antibacterial and Anticancer Potential : Some research explores the antibacterial and anticancer properties of triazine derivatives. A study on new 2-chloro-3-hetarylquinolines, which have a structure related to the compound , assesses their efficacy in these areas (Bondock & Gieman, 2015). Such studies indicate potential medicinal applications.
Chemical Interactions and Applications
- Complexation and Molecular Interactions : Research into how similar compounds interact with other chemicals, such as the study on the reaction of nitriles under high pressure and their transformation into triazines (Yanagiya et al., 1973), provides insights into their broader chemical applications.
Pharmacological Aspects
- Drug Synthesis and Metabolism : Some studies delve into the synthesis of active metabolites involving triazine derivatives, like the work on an active metabolite of a potent PI3 kinase inhibitor (Chen et al., 2010). This research has implications for drug development.
Properties
Molecular Formula |
C20H27ClN6O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[[4-(5-chloro-2-cyclopentyloxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C20H27ClN6O2/c21-14-7-8-17(29-15-5-1-2-6-15)16(13-14)23-19-24-18(22-9-12-28)25-20(26-19)27-10-3-4-11-27/h7-8,13,15,28H,1-6,9-12H2,(H2,22,23,24,25,26) |
InChI Key |
MPONWEUCRQKQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)NC3=NC(=NC(=N3)NCCO)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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